molecular formula C9H11ClN2 B1644040 Cinnamimidamide hydrochloride CAS No. 54246-66-1

Cinnamimidamide hydrochloride

Cat. No. B1644040
CAS RN: 54246-66-1
M. Wt: 182.65 g/mol
InChI Key: FTIRTJVRBRTVKN-UHDJGPCESA-N
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Description

Synthesis Analysis

A one-pot synthesis approach has been developed for the synthesis of N-substituted amidoximes from secondary amides or the intermediate amides . This method could potentially be applied to the synthesis of Cinnamimidamide hydrochloride, although specific details are not available.

Scientific Research Applications

Applications in Histone Deacetylase Inhibition

Cinnamic acid derivatives, including hydroxamates, have been identified for their role in inhibiting histone deacetylases (HDACs). This inhibition is crucial for understanding mechanisms in biology, medicine, and chemistry, providing insights into the regulation of gene expression and offering potential pathways for therapeutic interventions against various diseases, including cancer and neurodegenerative disorders (Bradner et al., 2010).

Pharmacological Benefits in Disease Management

Cinnamic acid and its derivatives have demonstrated a range of pharmacological activities. These compounds have shown potential therapeutic benefits in managing lipid metabolism and obesity, suggesting their utility in treating obesity-related health complications through various mechanisms, including anti-inflammatory effects and inhibition of adipocyte differentiation (Alam et al., 2016).

Anticancer Properties

The exploration of cinnamic acid derivatives in cancer research has identified these compounds as having anticancer potential. They act through various mechanisms, including the inhibition of cancer cell proliferation and inducing apoptosis in cancer cells. This highlights the therapeutic potential of cinnamic acid derivatives in developing new anticancer agents (De et al., 2011).

Antioxidant and DNA Damage Protection

Studies on phenolic acids, including cinnamic acid, have emphasized their antioxidant properties and their capacity to protect DNA from damage. This protection is crucial for preventing mutations and cancer development, suggesting the role of cinnamic acid derivatives in dietary supplements and food preservatives for enhancing health and longevity (Sevgi et al., 2015).

properties

IUPAC Name

(E)-3-phenylprop-2-enimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H3,10,11);1H/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIRTJVRBRTVKN-UHDJGPCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamimidamide hydrochloride

CAS RN

35112-42-6
Record name 2-Propenimidamide, 3-phenyl-, monohydrochloride, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35112-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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